molecular formula C15H15FN2O2S2 B3479840 5-(4-fluorobenzylidene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 107255-69-6

5-(4-fluorobenzylidene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B3479840
CAS RN: 107255-69-6
M. Wt: 338.4 g/mol
InChI Key: MLINQFCXYMQZBL-UKTHLTGXSA-N
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Description

5-(4-fluorobenzylidene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one, commonly known as FBMT, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. FBMT belongs to the thiazolidinone family of compounds and has been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of FBMT is not fully understood, but it is believed to act through various pathways such as the inhibition of specific enzymes and the modulation of signaling pathways. In cancer cells, FBMT has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for cell division. FBMT also induces apoptosis in cancer cells by activating the caspase pathway. In inflammation-related diseases, FBMT has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In diabetes research, FBMT has been shown to activate AMPK, a key regulator of glucose metabolism.
Biochemical and Physiological Effects:
FBMT has been found to exhibit various biochemical and physiological effects. In cancer cells, FBMT has been shown to induce cell cycle arrest and apoptosis. In inflammation-related diseases, FBMT has been found to reduce the production of pro-inflammatory cytokines and inhibit the recruitment of immune cells to the site of inflammation. In diabetes research, FBMT has been shown to improve glucose metabolism and insulin sensitivity.

Advantages and Limitations for Lab Experiments

FBMT has several advantages for lab experiments, such as its ease of synthesis and its ability to target multiple pathways. However, FBMT also has limitations, such as its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

FBMT has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some possible future directions for FBMT research include the development of more potent analogs, the investigation of its pharmacokinetics and pharmacodynamics, and the evaluation of its safety and efficacy in clinical trials. Additionally, FBMT could be explored as a potential therapeutic agent in other diseases such as neurodegenerative disorders and viral infections.

Scientific Research Applications

FBMT has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. In cancer research, FBMT has been found to exhibit anti-proliferative and apoptotic effects on cancer cells. Inflammation-related diseases such as arthritis and colitis have also been targeted using FBMT due to its anti-inflammatory properties. Additionally, FBMT has been explored as a potential anti-diabetic agent due to its ability to regulate glucose metabolism.

properties

IUPAC Name

(5E)-5-[(4-fluorophenyl)methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2S2/c16-12-3-1-11(2-4-12)9-13-14(19)18(15(21)22-13)10-17-5-7-20-8-6-17/h1-4,9H,5-8,10H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLINQFCXYMQZBL-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CN2C(=O)/C(=C\C3=CC=C(C=C3)F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

107255-69-6
Record name 4-Thiazolidinone, 5-(p-fluorobenzylidene)-3-(morpholinomethyl)-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107255696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-fluorobenzylidene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
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5-(4-fluorobenzylidene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
5-(4-fluorobenzylidene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
5-(4-fluorobenzylidene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
5-(4-fluorobenzylidene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
5-(4-fluorobenzylidene)-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one

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